![molecular formula C19H14N6O4 B2473949 2-(4-nitrophenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 899996-66-8](/img/structure/B2473949.png)
2-(4-nitrophenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Inhibition of Intimal Hyperplasia
Research indicates that specific inhibitors structurally similar to 2-(4-nitrophenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide are potent in suppressing intimal hyperplasia. For example, a chymase inhibitor showed significant reduction in intimal area in balloon-injured arteries without affecting plasma renin and angiotensin-converting enzyme activities (Takai et al., 2003).
Prevention of Abdominal Aortic Aneurysm
A specific chymase inhibitor demonstrated a significant reduction in the development of abdominal aortic aneurysm in an experimental hamster model, indicating its potential application in addressing vascular anomalies (Tsunemi et al., 2004).
Role in Medicinal Chemistry
Compounds structurally akin to 2-(4-nitrophenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide, such as pyrazolo[1,5-a]pyrimidine scaffold, hold a privileged position in medicinal chemistry, displaying a wide range of medicinal properties including anticancer, anti-infectious, and anti-inflammatory effects. These findings are reinforced by substantial structure-activity relationship studies, showcasing the potential of these compounds in drug development (Cherukupalli et al., 2017).
Inhibition of Pulmonary Fibrosis
Studies highlight the utility of chymase inhibitors in suppressing the development of bleomycin-induced pulmonary fibrosis, presenting a significant reduction in pulmonary chymase activity and fibrotic area, hence indicating a potential therapeutic approach for lung diseases (Sakaguchi et al., 2004).
Synthetic Applications
Synthetic strategies for derivatives of pyrazolo[1,5-a]pyrimidine, closely related to the compound , reveal their vast application as building blocks in organic synthesis. These compounds, due to their wide range of biological activities and potential as synthons, have been extensively researched, indicating a broader application in synthetic medicinal chemistry (Dar & Shamsuzzaman, 2015).
Mecanismo De Acción
Target of Action
The compound, 2-(4-nitrophenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide, is primarily targeted towards kinase inhibitors . It has been used in the development of kinase inhibitors to treat a range of diseases, including cancer . Another potential target of this compound is the peroxisome proliferator-activated receptor α (PPARα) , a ligand-activated transcriptional factor involved in regulating fatty acid metabolism .
Mode of Action
This compound is an isostere of the adenine ring of ATP, allowing it to mimic hinge region binding interactions in kinase active sites . This allows the compound to direct its activity and selectivity to multiple oncogenic targets through focused chemical modification . In the case of PPARα, the compound forms a canonical hydrogen-bond network involving helix 12 in the ligand-binding domain (LBD), which is thought to be essential for PPARα activation .
Biochemical Pathways
The compound affects the mTOR signalling pathways, which are present in cancer cell growth and development . It also plays a role in the regulation of fatty acid metabolism through its interaction with PPARα .
Result of Action
The compound’s action results in the inhibition of kinase activity, which can lead to the treatment of various diseases, including cancer . Its interaction with PPARα leads to a substantial reduction in serum triglycerides, an increase in HDL cholesterol, and an improvement in insulin sensitivity .
Propiedades
IUPAC Name |
2-(4-nitrophenyl)-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O4/c26-17(10-13-6-8-15(9-7-13)25(28)29)22-23-12-20-18-16(19(23)27)11-21-24(18)14-4-2-1-3-5-14/h1-9,11-12H,10H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVXQDWCPOCXRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)CC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-nitrophenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.